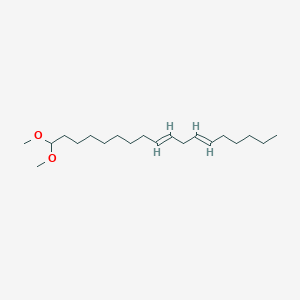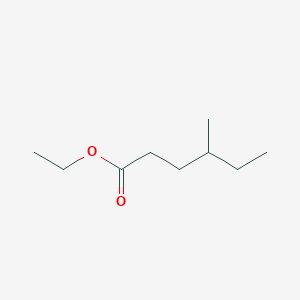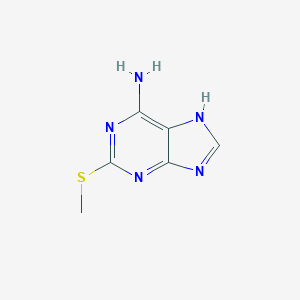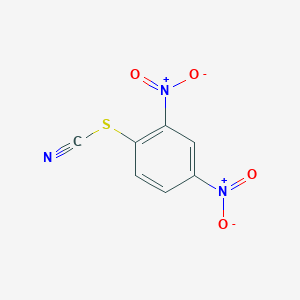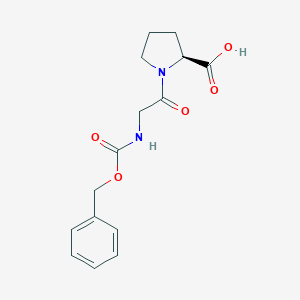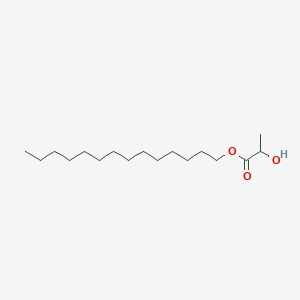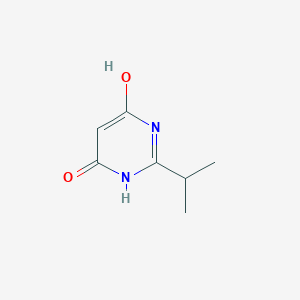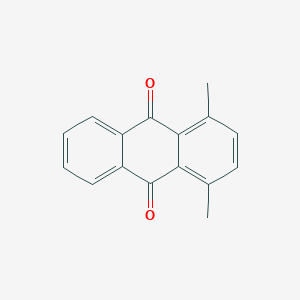
Cobalt tetraoxide
概要
説明
Cobalt tetraoxide, also known as Cobalt (II,III) oxide or tricobalt tetroxide, is an inorganic compound with the formula Co3O4 . It is one of two well-characterized cobalt oxides and is a black antiferromagnetic solid . As a mixed valence compound, its formula is sometimes written as Co II Co III2 O 4 and sometimes as CoO•Co 2 O 3 .
Synthesis Analysis
Cobalt (II) oxide, CoO, converts to Co3O4 upon heating at around 600–700 °C in air . Above 900 °C, CoO is stable . These reactions are described by the following equilibrium: 2 Co3O4 ⇌ 6 CoO + O2 .
Molecular Structure Analysis
Co3O4 adopts the normal spinel structure, with Co2+ ions in tetrahedral interstices and Co3+ ions in the octahedral interstices of the cubic close-packed lattice of oxide anions . Tuning the shape of Co3O4 nanoparticles has been verified to significantly alter the redox feature and the catalytic property .
Chemical Reactions Analysis
The cobalt spinel oxide Co3O4 exhibits a high catalytic activity for the oxygen evolution reaction (OER) in alkaline solutions . The enhancement in the catalytic activity was attributed to the mixture formation of different types of cobalt species, including Co3O4, CoO, Co(OH)2, and metallic Co .
Physical And Chemical Properties Analysis
Co3O4 is a black solid with a density of 6.07 g/cm3 . It has a melting point of 895 °C and decomposes at a boiling point of 900 °C . It is insoluble in water but soluble in acids and alkalis .
科学的研究の応用
Energy Storage: Zn-Based Batteries
Cobaltosic oxide nanoarchitectures have been used as a cathode material for rechargeable Zn-based batteries . The energy storage capacity is significantly enhanced by the synergistic effect of mesopores and oxygen vacancies . The fabricated M-Co3O4−x//Zn battery delivers a remarkable capacity of 384 mA h g−
作用機序
Target of Action
Cobaltosic oxide primarily targets aqueous zinc-based batteries (ZBBs) . It serves as an advanced cathode material for these batteries . The compound also targets oxygen evolution reactions (OER) , boosting reaction kinetics .
Mode of Action
Cobaltosic oxide interacts with its targets through its unique structural and chemical properties. It has a three-dimensional ordered mesoporous nanoarchitecture with rich oxygen vacancies . These oxygen vacancies and mesopores synergistically enhance the energy storage capacity of ZBBs . In OER, cobaltosic oxide facilitates mass transport by increasing the surface area .
Biochemical Pathways
The primary biochemical pathway affected by cobaltosic oxide involves the generation of energy in ZBBs . The compound enhances the energy storage capacity of these batteries, contributing to their high energy density and long lifespan . In the context of OER, cobaltosic oxide enhances the reaction kinetics, making the process more efficient .
Result of Action
The action of cobaltosic oxide results in enhanced performance of ZBBs. Specifically, batteries using cobaltosic oxide as a cathode material exhibit a remarkable capacity and extraordinary cycling stability . In OER, the compound’s action leads to improved reaction kinetics .
Action Environment
The action of cobaltosic oxide is influenced by environmental factors such as temperature and the presence of other compounds. For instance, cobaltosic oxide converts to Co3O4 upon heating at around 600–700 °C in air . Additionally, the presence of other compounds like zinc in ZBBs can affect the compound’s action .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
cobalt(2+);cobalt(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Co.4O/q+2;2*+3;4*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEWDCMIDFGDOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Co+2].[Co+3].[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Co3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.797 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, Dry Powder; Dry Powder, Other Solid, Black or grey solid; [Merck Index] Black powder, insoluble in water; [MSDSonline] | |
| Record name | Cobalt oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt oxide (Co3O4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobaltic-cobaltous oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8043 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cobalt tetraoxide | |
CAS RN |
1308-06-1, 11104-61-3, 1307-96-6 | |
| Record name | Cobaltic-cobaltous oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001308061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt oxide (Co3O4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tricobalt tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cobalt oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COBALT OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USK772NS56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Q & A
Q1: What is the molecular formula and weight of cobaltosic oxide?
A1: The molecular formula of cobaltosic oxide is Co₃O₄. Its molecular weight is 240.80 g/mol.
Q2: What is the crystal structure of cobaltosic oxide?
A2: Cobaltosic oxide typically crystallizes in a spinel structure, specifically a face-centered cubic spinel structure. This structure can be modified under certain conditions, such as the application of an external magnetic field. []
Q3: Can the morphology of Co₃O₄ be controlled during synthesis?
A3: Yes, the morphology of Co₃O₄ can be tailored by adjusting synthesis parameters. For instance, a study demonstrated the synthesis of 2D nanoporous Co₃O₄ nanosheets by controlling the dealloying time during a chemical dealloying process from a bulk Al-Co alloy. This control over morphology is crucial for optimizing the material's performance in various applications. []
Q4: What catalytic applications does cobaltosic oxide have in environmental remediation?
A4: Cobaltosic oxide has shown promise in the photocatalytic degradation of toxic dyes, offering a more environmentally friendly approach to wastewater treatment. Mesoporous octahedron-shaped Co₃O₄ nanoparticles have exhibited remarkable efficiency in degrading dyes like methyl red, Eriochrome Black-T, bromophenol blue, and malachite green under visible light irradiation. This photocatalytic activity stems from the generation of photogenerated holes (h+), superoxide (O2–) anions, and hydroxyl (·OH) radicals, which effectively break down the dye molecules. [, ]
Q5: How is cobaltosic oxide used in catalytic hydrogenation reactions?
A5: Cobaltosic oxide, particularly when combined with metallic cobalt in a carbon-encapsulated nanocapsule structure (Co/Co₃O₄@C), demonstrates exceptional catalytic activity in the hydrogenation of 4-nitrophenol. This enhanced performance is attributed to the synergistic effects between Co and Co₃O₄, along with the improved hydrophilicity achieved through controlled annealing during synthesis. Notably, these carbon-encapsulated Co/Co₃O₄ nanocapsules have shown catalytic activity exceeding that of some precious metal catalysts reported in the literature. []
Q6: Can cobaltosic oxide be used to remove hydrogen from chlorine gas?
A6: Yes, Co₃O₄ has been successfully employed as a catalyst for the dehydrogenation of tail chlorine, a process crucial in industrial chlorine production. Specifically, Co₃O₄ supported on ZSM-5 (Co₃O₄/ZSM-5) exhibited superior catalytic efficiency and stability compared to unsupported Co₃O₄. This catalyst effectively facilitated the reaction of hydrogen with oxygen and chlorine at low temperatures, achieving high hydrogen conversion rates. []
Q7: What role does cobaltosic oxide play in sodium-ion batteries?
A7: Similar to its role in lithium-ion batteries, Co₃O₄ is also being investigated as a negative electrode active material for sodium-ion batteries, especially those utilizing molten salt electrolytes. Controlling the particle size of Co₃O₄ is crucial in this application. Studies suggest that Co₃O₄ with an average particle size (d50) of 10 μm or less and a maximum particle size (dmax) of 30 μm or less can enhance the capacity, density, and cycle characteristics of these batteries. [, ]
Q8: How can trace amounts of silicon be determined in cobaltosic oxide?
A8: An indirect method using extraction followed by flame atomic absorption spectrometry (FAAS) has been developed for the determination of trace silicon in Co₃O₄. This method involves forming heteropolymolybdates of silicon and phosphorus. Selective extraction is used to separate the phosphorus heteropolymolybdate, allowing for the subsequent determination of silicon by measuring the molybdenum content in the extracted phase using FAAS. This approach effectively minimizes interference from the cobalt matrix and other coexisting elements. []
Q9: Are there methods to prepare cobalt-containing solutions from cobaltosic oxide for further processing?
A9: Yes, a process has been developed for preparing cobalt-containing solutions from Co₃O₄. This method involves dissolving Co₃O₄ in a suitable solvent, adjusting the pH, washing with sodium salts to remove impurities, and finally calcining the product. This process offers advantages such as simplicity, safety, and high product recovery, making it suitable for industrial applications. []
Q10: How are the unique properties of cobaltosic oxide being explored for sensor applications?
A10: The unique electrochemical properties of cobaltosic oxide make it an attractive material for sensor applications. For instance, porous Co₃O₄ arrays fabricated on nickel foam substrates have shown promise as non-enzymatic glucose sensors. These sensors exhibit high sensitivity, a low limit of detection, and fast response times, making them potentially suitable for glucose monitoring. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B74831.png)
